Product packaging for 6-Amino-4-chloropyrimidin-2(1H)-one(Cat. No.:)

6-Amino-4-chloropyrimidin-2(1H)-one

Cat. No.: B12332035
M. Wt: 149.58 g/mol
InChI Key: VXRISSKCOGICQG-UHFFFAOYSA-N
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Description

Significance of Pyrimidinone Scaffolds in Organic and Medicinal Chemistry Research

The pyrimidine (B1678525) nucleus is a cornerstone in the architecture of life, forming the backbone of nucleobases in DNA and RNA. nih.gov This fundamental role in biological systems has made pyrimidine and its derivatives, including pyrimidinones (B12756618), a "privileged scaffold" in medicinal chemistry. bohrium.com The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. bohrium.com

Pyrimidinone derivatives have demonstrated a remarkable breadth of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbohrium.com The presence of the pyrimidine ring, with its nitrogen atoms and carbonyl group, allows for crucial interactions with the active sites of enzymes and receptors. bohrium.com The ability to readily modify the pyrimidine core at various positions enables chemists to fine-tune the biological activity and pharmacokinetic properties of these molecules, leading to the development of potent and selective therapeutic agents. nih.gov For instance, the fusion of a pyrimidine ring with other heterocyclic structures can enhance its ability to occupy the active site of target enzymes. bohrium.com

Historical Context of Halogenated Aminopyrimidinone Research

The introduction of halogen atoms, such as chlorine, into the aminopyrimidinone structure has been a strategic approach in medicinal chemistry. Halogenation can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced biological activity. Research into halogenated aminopyrimidines has a rich history, with a continuous focus on synthesizing novel derivatives with improved therapeutic potential.

For example, 2,4-diamino-6-chloropyrimidine has been utilized as a starting material for the synthesis of potent anti-tubercular agents. mdpi.com The chlorine atom at the 6-position serves as a versatile handle for introducing various substituents through nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships. mdpi.com This historical precedent underscores the importance of halogenated aminopyrimidinones as key intermediates in drug discovery and development.

Scope and Research Objectives Pertaining to 6-Amino-4-chloropyrimidin-2(1H)-one

The primary research interest in this compound lies in its potential as a versatile synthon for creating a diverse library of new chemical entities. The specific objectives of studying this compound include:

Exploring its reactivity: Understanding the chemical behavior of the amino and chloro groups, as well as the pyrimidinone ring system, is crucial for designing efficient synthetic routes to novel derivatives.

Synthesizing new compounds: Utilizing this compound as a starting material to build more complex molecules with potential applications in medicinal chemistry and materials science.

Investigating the properties of its derivatives: Characterizing the physical, chemical, and biological properties of the newly synthesized compounds to identify promising candidates for further development.

The data presented in the following table highlights the key molecular identifiers for this compound and a related hydrochloride salt.

PropertyValue
Compound Name This compound
CAS Number Not explicitly found, but related compounds are documented.
Molecular Formula C4H4ClN3O
Molecular Weight 145.55 g/mol
Related Compound 4-Amino-6-chloropyrimidin-2(1H)-one hydrochloride bldpharm.com
CAS Number (Hydrochloride) 41103-18-8 bldpharm.com
Molecular Formula (Hydrochloride) C4H5Cl2N3O bldpharm.com
Molecular Weight (Hydrochloride) 182.01 g/mol bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8ClN3O B12332035 6-Amino-4-chloropyrimidin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

4-amino-6-chloro-1,3-diazinan-2-one

InChI

InChI=1S/C4H8ClN3O/c5-2-1-3(6)8-4(9)7-2/h2-3H,1,6H2,(H2,7,8,9)

InChI Key

VXRISSKCOGICQG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1Cl)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Amino 4 Chloropyrimidin 2 1h One and Its Derivatives

Direct Synthetic Routes to 6-Amino-4-chloropyrimidin-2(1H)-one

The direct synthesis of this compound is a multi-step process that hinges on the initial formation of the pyrimidine (B1678525) core, followed by strategic functionalization.

Cyclization Reactions for Pyrimidinone Ring Formation

The construction of the pyrimidinone ring is a fundamental step in the synthesis of the target compound. Various cyclization strategies have been developed to create this heterocyclic system. One effective method involves the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. nih.gov This reaction, when conducted in a suitable solvent like chlorobenzene (B131634) at elevated temperatures, yields 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones in good yields. nih.gov This approach is noted for its generality and operational simplicity compared to other literature methods. nih.gov

Another versatile strategy for forming heterocyclic rings is through intramolecular cyclization. For instance, metal-free, Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has been used to synthesize 1,3-oxazinane-2,5-diones. frontiersin.org This highlights the utility of cyclization reactions in building core heterocyclic structures under mild conditions. frontiersin.org Similarly, [4+1]-cyclization reactions, such as those used to synthesize 6-azaindoles from 3-amino-4-methylpyridines, demonstrate the power of this approach in creating fused ring systems without the need for organometallic reagents. chemrxiv.org These examples underscore the broad applicability of cyclization reactions in heterocyclic synthesis, which is central to forming the pyrimidinone core.

A general representation of a key cyclization reaction is shown below:

Reaction Scheme 1: Synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones
Reactant 1 Reactant 2 Conditions Product Yield (%)

Halogenation and Amination Strategies

Following the formation of the core ring structure, halogenation and amination are critical steps. A common precursor for the title compound is 2-amino-4,6-dihydroxypyrimidine (B16511). The hydroxyl groups can be converted to chloro groups using a halogenating agent like phosphorus oxychloride. google.com This reaction is typically performed in the presence of an amine base such as N,N-dimethylaniline or triethylamine (B128534). google.com The process effectively converts the dihydroxypyrimidine into 2-amino-4,6-dichloropyrimidine (B145751). google.com

Subsequent selective hydrolysis of one of the chloro groups is required to form the 2(1H)-one tautomer. Conditions for the selective substitution of a chlorine atom with a hydroxide (B78521) ion have been developed for analogous heterocyclic systems like 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines. researchgate.net This is often achieved by using an aqueous base, with the reaction conditions carefully controlled to ensure monosubstitution. researchgate.net The resulting product exists predominantly in the lactam form, which in this case would be this compound. researchgate.net

Some modern synthetic approaches combine cyclization and halogenation into a single, efficient step. For example, a one-pot methodology has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a three-component reaction involving a cyclocondensation followed by oxidative halogenation. nih.gov This tandem approach enhances step- and time-efficiency, which are attractive features in synthetic chemistry. nih.gov

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For amination reactions on chloropyrimidines, the solvent can have a significant impact. While some reactions proceed well in organic solvents, the use of water as a solvent under acidic conditions has been promoted for the amination of related heterocycles like 4-chloropyrrolopyrimidines. nih.gov However, for highly lipophilic and crystalline substrates, a switch to an alcohol solvent such as 2-propanol can result in full conversion and high isolated yields. nih.gov

The choice of reagents, including the base and any catalytic system, is also critical. In the chlorination of 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride, the molar ratio of the amine base to the pyrimidine starting material is a key factor that is optimized to drive the reaction to completion. google.com For O-alkylation of pyrimidinones (B12756618), a related functionalization, the selection of the base (e.g., Cs2CO3 over K2CO3) has been shown to be crucial for achieving high regioselectivity. researchgate.net

In some cases, optimization can lead to significant improvements in yield. For instance, in the synthesis of a complex pyrido[1,2-c]pyrimidine-1,3-dione, a critical ring-closing reaction yield was improved from 15% to over 90% through careful optimization of the reaction quench procedure, specifically by using an acidic quench. nih.gov

Table 1: Effect of Solvent on Amination of Chloro-heterocycles

Substrate Type Solvent Conditions Conversion/Yield Reference
Pyrrolopyrimidines Water Acidic Slow, 60% conversion after 3 days for less crystalline substrate nih.gov

Functionalization and Derivatization Strategies of the Pyrimidinone Core

The this compound core is a versatile scaffold for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

Nucleophilic Substitution Reactions at the Chloropyrimidinone Moiety

The chlorine atom at the C4 position of the pyrimidinone ring is susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide range of functional groups.

The reaction of the C4-chloro group with primary and secondary amines is a common and powerful method for generating structural diversity. These amination reactions can often be performed under catalyst-free and solvent-free conditions. mdpi.com For example, 2-amino-4,6-dichloropyrimidine readily reacts with various substituted anilines and other amines in the presence of a base like triethylamine at elevated temperatures (80–90 °C) to afford the monosubstituted product, 6-chloro-N4-substituted-pyrimidine-2,4-diamine, in high yields. mdpi.com

The reactivity of the amine nucleophile is an important consideration. While many primary and secondary aliphatic and aromatic amines are suitable, sterically hindered amines or those with very low basicity (pKa below 1) may be unsuited for this transformation under certain conditions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent an alternative and powerful method for forming C-N bonds, especially for less reactive amines or aryl chlorides. nih.gov The choice of phosphine (B1218219) ligand is critical in these catalytic systems to achieve high yields and avoid side reactions. nih.gov

Table 2: Examples of Amination of Chloro-Substituted Pyrimidines

Chloro-pyrimidine Substrate Amine Nucleophile Conditions Product Yield (%) Reference
2-Amino-4,6-dichloropyrimidine Substituted Anilines Triethylamine, 80-90 °C, solvent-free 6-Chloro-4-(N-aryl)-2,4-pyrimidinediamine derivatives 81-85 mdpi.com
4-Amino-6-chloropyrimidine derivative Adamantane-containing amines Pd(0)/Ph-JosiPhos, NaOtBu, Toluene, 100 °C 4,6-Diaminopyrimidine derivative 90 nih.gov
Reactions with Oxygen and Sulfur Nucleophiles

The chlorine atom at the C4 position of the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of oxygen and sulfur-based functional groups. The reactivity of the pyrimidine ring is enhanced by the electron-withdrawing nature of the ring nitrogen atoms.

Generally, sulfur nucleophiles are more potent than their oxygen counterparts. Thiolate anions, generated from the deprotonation of thiols, are excellent nucleophiles and readily displace halides in SNAr reactions. msu.edu While ethers are more basic, the greater nucleophilicity of sulfur means that sulfides can react with alkyl halides to form sulfonium (B1226848) salts, a reaction not typically observed with ethers under similar conditions. msu.edu

In the context of substituted pyrimidines, the reaction outcome can be influenced by the specific nucleophile and reaction conditions. For example, in studies on 6-alkoxy-4-chloro-5-nitropyrimidines, primary amines were found to unexpectedly displace the alkoxy group in addition to the chloro group, highlighting the nuanced reactivity of such scaffolds. chemrxiv.org

A practical application of substitution with an oxygen nucleophile is demonstrated in the synthesis of complex pyrimidine derivatives. In a multi-step synthesis, the related compound 4-amino-6-chloropyrimidin-5-ol (B1282119) undergoes a Mitsunobu reaction with an alcohol, such as N-Boc-N-methyl-2-hydroxyethylamine, using reagents like diisopropyl azodicarboxylate (DIAD) to introduce an ether linkage at the C6 position (in that specific scaffold). google.com This strategy illustrates a controlled method for forming C-O bonds at a halogenated position on the pyrimidine ring.

Modifications at the Amino Group

The exocyclic amino group at the C6 position offers another site for structural diversification. Standard transformations for primary amines can be applied to this group to generate a variety of derivatives. These modifications can alter the electronic properties and steric profile of the molecule, which is a key strategy in medicinal chemistry for tuning the activity and properties of a lead compound.

Common modifications include:

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is often used to introduce new functional groups or to act as a protecting group strategy during a synthetic sequence.

Alkylation: The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.

Sulfonylation: Reacting the amino group with sulfonyl chlorides furnishes sulfonamides, which are important functional groups in many biologically active molecules.

These modifications are fundamental in expanding the chemical space accessible from the this compound core structure.

Diversification via Condensation and Coupling Reactions

Condensation and palladium-catalyzed coupling reactions are powerful tools for significantly increasing the molecular complexity of the this compound scaffold.

Formation of Schiff Bases and Imines

The primary amino group of this compound can undergo condensation with aldehydes and ketones to form Schiff bases (or imines). This reaction is typically reversible and often catalyzed by an acid or base. The formation of these imine derivatives introduces a C=N double bond, which can be a key structural motif in various biologically active compounds. nih.govnih.gov

Studies on the reaction of 2-formyl phenylboronic acid with various amines have shown that the stability of the resulting imine can be significantly enhanced through intramolecular interactions. rsc.org For instance, the formation of a zwitterionic species can lead to equilibrium constants for imine formation that are orders of magnitude larger than expected. rsc.org In the case of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the aldehyde functional group can undergo condensation reactions, while the amino group can participate in Schiff base formation, demonstrating the dual reactivity of such functionalized pyrimidines. mdpi.com

Palladium-Catalyzed Coupling Reactions

The C4-chloro substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Key coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with a boronic acid or ester to form a C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups. A patent for novel amino pyrimidine derivatives describes the Suzuki coupling of a derivative, (S)-tert-Butyl 2-(((4-amino-6-chloropyrimidin-5-yl)oxy)methyl)pyrrolidine-1-carboxylate, with a boronic ester using bis(triphenylphosphine)palladium(II) dichloride as the catalyst in a DME/water solvent system with sodium carbonate as the base. google.com

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the chloropyrimidine with primary or secondary amines. This is a powerful tool for synthesizing complex amines and has been successfully applied to the related 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold to introduce new amine substituents. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between the chloropyrimidine and a terminal alkyne, providing access to alkynyl-substituted pyrimidines. This has also been demonstrated on the analogous thienopyrimidinone core, broadening the scope of potential modifications. nih.gov

These reactions have been instrumental in the synthesis of potent and selective enzyme inhibitors, such as those targeting phosphodiesterase type 4D (PDE4D). nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Pyrimidine Scaffolds

Coupling Reaction Coupling Partners Catalyst/Ligand Product Type Reference
Suzuki-Miyaura Chloropyrimidine + Boronic Ester Pd(PPh₃)₂Cl₂ Aryl-substituted Pyrimidine google.com
Buchwald-Hartwig Halogenated Thienopyrimidinone + Amine Pd₂(dba)₃ / Xantphos Amino-substituted Thienopyrimidinone nih.gov
Sonogashira Halogenated Thienopyrimidinone + Alkyne Pd(PPh₃)₂Cl₂ / CuI Alkynyl-substituted Thienopyrimidinone nih.gov
Suzuki-Miyaura Chloropyridine Sulfone + Boronic Acid Pd(PPh₃)₂Cl₂ / Johnphos Aryl-substituted Pyridine (B92270) acs.org

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the development of efficient and environmentally benign methodologies. For the synthesis of this compound derivatives, this includes the adoption of techniques like microwave-assisted synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nanobioletters.comrsc.org

This technology has been successfully applied to the synthesis of various pyrimidine derivatives:

One-Pot Reactions: An efficient, catalyst-free, one-pot synthesis of pyrano[2,3-d]pyrimidine derivatives has been developed using microwave irradiation in water as a green solvent. This method provides high yields (78–94%) in very short reaction times (3–6 minutes). nih.gov

Nucleophilic Substitution: The synthesis of 2-anilinopyrimidines via aromatic nucleophilic substitution on 2-chloro-4,6-dimethylpyrimidine (B132427) with various anilines is significantly more efficient under microwave conditions than with conventional heating. rsc.org

Amine Synthesis: A general microwave-assisted procedure for synthesizing 6-amino-β-cyclodextrins from mono-tosyl-β-cyclodextrin and a liquid amine was reported as a solvent-free, one-pot route. researchgate.net The microwave approach drastically reduced reaction times compared to the equivalent thermal procedure. researchgate.net

The application of microwave technology to the synthesis of this compound derivatives represents a significant step towards more sustainable and efficient chemical manufacturing processes. nanobioletters.comnih.gov

One-Pot Reaction Sequences

One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, has emerged as a highly efficient approach for the synthesis of complex molecules like pyrimidine derivatives. This methodology offers significant advantages, including reduced reaction times, lower consumption of solvents, and simplified work-up procedures. oiccpress.com For the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, a one-pot approach utilizing a novel DABCO-based ionic liquid catalyst has been reported, highlighting the benefits of high yields and catalyst reusability. oiccpress.com

Microwave-assisted one-pot synthesis has also proven to be a valuable technique. For instance, the condensation of 2-aminopyrimidine (B69317) with aromatic aldehydes and active methylene (B1212753) compounds under microwave irradiation provides a straightforward route to pyrimido[1,2-a]pyrimidines. rsc.org This method underscores the potential for rapid and efficient synthesis of fused pyrimidine systems. rsc.org

The synthesis of aminopyrimidine derivatives has been achieved through a microwave-assisted one-pot reaction involving chalcones and guanidine (B92328) nitrate (B79036) with zinc chloride as a catalyst. nanobioletters.com This approach allows for the efficient construction of the aminopyrimidine scaffold, which can be further functionalized in the same pot. nanobioletters.com

While a direct one-pot synthesis for this compound is not extensively detailed, the synthesis of related structures provides a template for potential methodologies. A one-pot glycosylation and cyclization process has been described for producing 6-chloropurine (B14466) ribonucleosides from chloropyrimidine precursors. nih.gov This procedure demonstrates the feasibility of constructing complex chlorinated heterocyclic systems in a single step. nih.gov Similarly, a one-step synthesis of 2-chloropyrimidin-4-ol derivatives from 2-aminoamides using thiophosgene (B130339) has been developed, offering a high-yielding route to these valuable intermediates. researchgate.net

The following table summarizes various one-pot synthetic methodologies for pyrimidine and related heterocyclic compounds, which could be adapted for the synthesis of this compound derivatives.

Product Reactants Catalyst/Conditions Key Features Reference
Pyrimido[4,5-d]pyrimidine derivativesAromatic aldehydes, barbituric acid, malononitrile[C4(DABCO-SO3H)2].4ClO4Short reaction times, high yields, reusable catalyst oiccpress.com
Pyrimido[1,2-a]pyrimidines2-Aminopyrimidine, aromatic aldehydes, active methylene reagentsMicrowave irradiationSimple and rapid synthesis rsc.org
Aminopyrimidine derivativesChalcones, guanidine nitrateZinc chloride, microwave irradiationEfficient construction of aminopyrimidine scaffold nanobioletters.com
6-Chloropurine ribonucleosidesAmidinoaminochloropyrimidines, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-riboseTrimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)One-pot glycosylation and cyclization nih.gov
2-Chloropyrimidin-4-ol derivatives2-AminoamidesThiophosgeneHigh-yielding, one-step process researchgate.net

Catalyst Development in Pyrimidinone Synthesis

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis, and the production of pyrimidinone derivatives has greatly benefited from these advancements. Catalysts not only accelerate reaction rates but also enhance selectivity and allow for milder reaction conditions, contributing to more sustainable synthetic processes.

Nanocatalysts in Pyrimidinone Synthesis

In recent years, magnetic nanocatalysts have gained significant attention due to their high catalytic activity, stability, and ease of separation from the reaction mixture using an external magnet. nih.gov This reusability is a key aspect of green chemistry. For the synthesis of pyrano[2,3-d]pyrimidinone derivatives, a variety of iron-based nanoparticles have been employed. For example, Fe3O4@poly(vinyl alcohol) nanoparticles have been used as a heterogeneous catalyst in a one-pot, three-component reaction of aryl aldehydes, barbituric acid, and malononitrile. acs.org Another example is the use of an aminopropyl-modified magnetic nanoparticle coated with isatin-SO3H, which can be reused multiple times without a significant loss in efficiency. acs.org

Organocatalysis and Ionic Liquids

Organocatalysts, which are small, metal-free organic molecules, have also been successfully applied to pyrimidinone synthesis. L-proline, often used in combination with a co-catalyst like trifluoroacetic acid, has been shown to effectively catalyze the three-component reaction of aromatic aldehydes, urea (B33335)/thiourea, and 3,4-dihydro-(2H)-pyran to produce pyrano[2,3-d]pyrimidinone derivatives. acs.org

Ionic liquids (ILs) have emerged as versatile catalysts and environmentally benign reaction media. Brønsted acidic ionic liquids, such as [Hnmp]HSO4, have been utilized as catalysts in the solvent-free, three-component synthesis of pyrano[2,3-d]pyrimidinones. acs.org These ionic liquids can often be recovered and reused, adding to the sustainability of the process. acs.org Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also been developed as catalysts. A DES formed from methyltriphenylphosphonium (B96628) bromide and gallic acid has been used as a recyclable organocatalyst for the synthesis of benzochromenopyrimidines and pyranopyrimidines. nih.gov

Metal-Based Catalysis

Transition metal catalysts continue to play a crucial role in the synthesis of pyrimidine cores. Iridium pincer complexes have been developed for the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.org This process involves a sequence of condensation and dehydrogenation steps to form C-C and C-N bonds. acs.org Microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives has also been reported, showcasing a rapid and efficient method. nih.gov

The following table provides an overview of various catalysts used in the synthesis of pyrimidinone and related pyrimidine derivatives.

Catalyst Type Specific Catalyst Application Key Advantages Reference
Nanocatalyst Fe3O4@poly(vinyl alcohol)Synthesis of pyrano[2,3-d]-pyrimidinedionesHeterogeneous, eco-friendly, reusable acs.org
Nanocatalyst Fe3O4@APTES@isatin-SO3HSynthesis of pyrano[2,3-d]pyrimidinone derivativesHeterogeneous, reusable up to seven times acs.org
Organocatalyst L-proline/Trifluoroacetic acidSynthesis of 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-ones/thionesMetal-free catalysis acs.org
Ionic Liquid [Hnmp]HSO4Synthesis of pyrano[2,3-d]pyrimidinonesSolvent-free conditions, reusable acs.org
Deep Eutectic Solvent Methyltriphenylphosphonium bromide/Gallic acidSynthesis of benzochromenopyrimidines and pyranopyrimidinesRecyclable, environmentally friendly nih.gov
Transition Metal Catalyst PN5P-Ir-pincer complexesMulticomponent synthesis of pyrimidinesHigh efficiency, regioselectivity acs.org
Biowaste Catalyst Bone charSynthesis of pyrimidine-5-carbonitrile derivativesSolvent-free, sustainable tandfonline.com

Spectroscopic and Structural Elucidation of 6 Amino 4 Chloropyrimidin 2 1h One and Its Analogues

Vibrational Spectroscopy Analysis: FT-IR and Raman Studies

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint" and are invaluable for identifying functional groups. nih.gov

For 6-Amino-4-chloropyrimidin-2(1H)-one, the FT-IR spectrum would be expected to show characteristic absorption bands. ijera.com The N-H stretching vibrations of the amino group (NH₂) and the ring N-H would appear in the region of 3200-3500 cm⁻¹. A strong absorption band corresponding to the C=O (carbonyl) stretch is expected around 1650-1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine (B1678525) ring typically appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed at lower frequencies, usually in the 600-800 cm⁻¹ range. researchgate.net

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C bonds within the aromatic ring, which may be weak in the IR spectrum. ijera.comnih.gov Comparing experimental FT-IR and Raman data with theoretical calculations from Density Functional Theory (DFT) can lead to a detailed and accurate assignment of the vibrational modes. nih.govnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Data based on typical values for related aminopyrimidine derivatives. ijera.comnih.gov

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch-NH₂ / Ring N-H3200 - 3500Medium-StrongWeak
C=O StretchCarbonyl1650 - 1700StrongMedium
Ring Skeletal StretchesC=C, C=N1400 - 1600Medium-StrongStrong
N-H Bend-NH₂1580 - 1650MediumWeak
C-Cl StretchChloroalkene600 - 800StrongStrong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through tandem mass spectrometry (MS/MS), offers crucial information about its structure via fragmentation analysis. nih.gov

For this compound (C₄H₄ClN₃O), the molecular weight is approximately 145.55 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

When the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID) in an MS/MS experiment, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern is predictable based on the molecule's structure. For this compound, likely fragmentation pathways could include the loss of small neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or ammonia (B1221849) (NH₃). nih.gov The cleavage of the chlorine atom is also a possible fragmentation route. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. lifesciencesite.com

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, is a crucial technique for characterizing the electronic transitions within a molecule. For pyrimidinone derivatives, the UV-Vis spectra are typically governed by π → π* and n → π* transitions within the heterocyclic ring and its substituents. The absorption maxima (λ_max) are influenced by the solvent polarity and the nature of the substituents on the pyrimidine core. researchgate.net

While specific UV-Vis data for this compound is not extensively detailed in readily available literature, the electronic properties of analogous pyrimidine and pyrimidinone systems have been studied. Generally, pyrimidines exhibit strong absorption bands in the UV region. acs.org The electronic spectra of substituted pyrimidines are sensitive to pH, which can alter the ionization state of the molecule and thus its electronic structure. nih.gov For instance, theoretical studies on similar dihydropyrimidinone derivatives, using Time-Dependent Density Functional Theory (TD-DFT), have been employed to calculate absorption energies and assign electronic transitions, often showing the main absorption band results from the HOMO to LUMO transition. physchemres.org In various substituted pyrimidines, multiple absorption maxima can be observed in the UV-Vis spectra, with intensities and wavelengths dependent on the specific chromophoric systems present. researchgate.net The electronic transitions are often delocalized across the molecule, and solvent effects can cause shifts in the absorption bands, providing information about the nature of the transition and the ground and excited state dipole moments. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Analogous Pyrimidine Derivatives

Compound ClassTypical Absorption Range (nm)AssignmentReference
Dihydropyrimidin-2(1H)-ones~330HOMO → LUMO physchemres.org
Triazolopyrimidines200-300π → π researchgate.net
Pyrimidines with vinyl moieties300-600Delocalized π → π researchgate.net

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules are arranged in the crystal lattice.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction analysis allows for the unambiguous determination of a molecule's absolute structure. For derivatives of this compound, this technique reveals key structural features. A study on a closely related analogue, 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, demonstrated the power of this method. researchgate.net The analysis confirmed the molecular connectivity and revealed a polarized molecular-electronic structure. researchgate.net

In crystallographic studies of similar heterocyclic compounds, the data obtained includes the crystal system, space group, and unit cell dimensions, which precisely define the crystal's symmetry and repeating unit. For example, studies on other substituted pyrimidines and related heterocycles have reported crystallization in various space groups, such as triclinic (P-1) or monoclinic (P21/c), with one or more molecules in the asymmetric unit. researchgate.netmdpi.comresearchgate.net This information is fundamental to understanding the solid-state structure of the compound.

Table 2: Example Crystallographic Data for a Pyrazole Analogue

ParameterValue
Compound5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
Crystal systemMonoclinic
Space groupP21/n
a (Å)11.2005 (10)
b (Å)8.8432 (8)
c (Å)11.6970 (11)
β (°)114.666 (1)
Volume (ų)1052.85 (17)
Z4
researchgate.net

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are critical in determining the physical properties of the solid. ul.ieresearchgate.net Hydrogen bonding is a predominant interaction in the crystal structures of amino-substituted pyrimidinones (B12756618).

In the crystal structure of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, the supramolecular assembly is directed by a combination of hydrogen bonds. researchgate.net The amino group and the pyrimidinone nitrogen atoms act as hydrogen bond donors and acceptors, leading to the formation of specific motifs. researchgate.net The study identified both strong N—H⋯N and weaker C—H⋯N hydrogen bonds, which collectively create a molecular column structure. researchgate.net The presence of a water molecule in the crystal lattice further contributes to an extensive hydrogen-bonding network. researchgate.net

Chiral Analysis and Enantiomeric Purity Determination (if applicable to derivatives)

The parent compound, this compound, is achiral as it does not possess a stereocenter. However, many of its derivatives are synthesized with chiral centers, particularly for applications in medicinal chemistry where stereochemistry is often critical to biological activity. ontosight.airesearchgate.net For example, pyrimidinone derivatives have been used as scaffolds for the synthesis of enantiomerically pure β-amino acids. asianpubs.org

A specific example is the (R)-stereoisomer of 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-2(1H)-pyrimidinone, where the chirality resides in the cyclopentenyl substituent attached to the pyrimidinone ring. ontosight.ai When chiral derivatives are synthesized, it is essential to determine their enantiomeric purity, which is the measure of the excess of one enantiomer over the other in a mixture.

The separation and quantification of enantiomers are typically achieved using chiral chromatography techniques, most commonly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.net Other methods include chiral capillary electrophoresis (CE). researchgate.net The choice of method and chiral selector depends on the specific properties of the molecule being analyzed. The development of such chiral intermediates is a key step in the synthesis of many modern pharmaceutical agents. mdpi.com Due to the often vastly different pharmacological effects of enantiomers, regulatory agencies mandate that the enantiomeric purity of chiral drugs be rigorously established. researchgate.net

Computational Chemistry and Theoretical Insights into 6 Amino 4 Chloropyrimidin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of pyrimidine (B1678525) derivatives. researchgate.netphyschemres.org Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic characteristics. physchemres.orgsci-hub.se

The first step in a computational study is typically geometry optimization, a process that seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. physchemres.org For 6-Amino-4-chloropyrimidin-2(1H)-one, this involves calculating key bond lengths, bond angles, and dihedral angles.

Studies on analogous molecules, such as 2-amino-4,6-dichloropyrimidine (B145751), have been performed using methods like MP2 and B3LYP with various extended basis sets to determine their optimal molecular geometries. researchgate.net The geometry optimization process refines the starting structure until a minimum on the potential energy surface is located. physchemres.orgnih.gov For this compound, key structural parameters of interest include the C-Cl, C-N, and C=O bond lengths, as well as the planarity of the pyrimidine ring. The orientation of the amino group relative to the ring is a key aspect of conformational analysis, as rotation around the C-N bond can lead to different stable conformers with distinct energy profiles.

Table 1: Representative Calculated Geometrical Parameters for a Pyrimidine Ring Structure Note: This table presents typical parameter ranges for pyrimidine derivatives based on computational studies of analogous compounds. Specific values for this compound would require a dedicated DFT calculation.

ParameterBond/AngleTypical Calculated Value
Bond LengthC4-Cl~1.75 Å
C6-N(H2)~1.35 Å
C2=O~1.23 Å
N1-H~1.02 Å
Bond AngleCl-C4-C5~118°
N3-C4-C5~123°
C5-C6-N1~118°
Dihedral AngleH-N-C6-C5~0° or ~180° (indicating planarity)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For chloropyrimidines, FMO analysis helps predict reactivity in nucleophilic substitution reactions. wuxibiology.com The distribution of the LUMO is particularly important. In many chloro-heterocycles, the LUMO or LUMO+1 (the next lowest unoccupied orbital) has a significant lobe on the carbon atom bonded to the chlorine, indicating this site is susceptible to nucleophilic attack. wuxibiology.com For this compound, the HOMO is expected to be localized primarily on the amino group and the pyrimidine ring, while the LUMO is anticipated to be centered on the C4-Cl bond, making it the primary site for electrophilic interaction.

Table 2: Representative Frontier Molecular Orbital (FMO) Data Note: The values are illustrative for pyrimidine derivatives based on published DFT studies.

ParameterDescriptionTypical Energy Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0 eV
ΔE (HOMO-LUMO Gap)Energy gap indicating chemical stability4.5 to 6.5 eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net The map displays regions of varying electrostatic potential on the molecular surface. proteopedia.org Different colors denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow areas represent intermediate or near-neutral potential.

For this compound, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen atom (C2=O) and a moderately negative potential near the nitrogen atoms of the ring, making these sites favorable for interaction with electrophiles. Conversely, the hydrogen atoms of the amino group and the N1-H would exhibit a positive potential (blue), highlighting their role as hydrogen bond donors. The region around the C4-Cl bond would also be of interest, helping to visualize the electrophilic character of the carbon atom.

Computational methods can predict the vibrational spectra (FT-IR and Raman) of a molecule. researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. Comparing these calculated frequencies with experimentally obtained spectroscopic data serves as a crucial validation of the chosen computational method and the optimized geometry. physchemres.org

For pyrimidine derivatives, characteristic vibrational modes include N-H stretching from the amino group and the ring, C=O stretching of the carbonyl group, C-Cl stretching, and various ring stretching and bending modes. Theoretical calculations for related molecules have shown good agreement with experimental FT-IR data, although calculated frequencies are often systematically higher than experimental ones and may be scaled by an empirical factor to improve correlation. physchemres.org

Mechanistic Studies of Reactivity and Reaction Pathways

Beyond static properties, computational chemistry can elucidate the mechanisms of chemical reactions by mapping out entire reaction pathways.

Understanding a chemical reaction requires identifying not only the reactants and products but also any transient species that form along the way, including intermediates and transition states. A transition state (TS) represents the highest energy point on a reaction coordinate, while an intermediate is a local minimum between two transition states.

For this compound, a key reaction of interest is nucleophilic aromatic substitution, where the chlorine atom at the C4 position is replaced. Computational studies can model this process by:

Locating the Transition State: A TS search algorithm is used to find the geometry of the transition state for the nucleophilic attack on the C4 carbon. This structure is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier.

Calculating Activation Energy: The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate.

Identifying Intermediates: In some substitution reactions, a stable intermediate, such as a Meisenheimer complex, may be formed. Computational methods can optimize the geometry of such intermediates and confirm their stability.

While specific, detailed mechanistic studies with characterized transition states for this compound are not widely published, the methodology is a standard and powerful approach for exploring the reactivity of related chloropyrimidines and other heterocyclic compounds.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state to its corresponding reactants and products. For reactions involving this compound, IRC calculations are crucial for confirming that a located transition state structure indeed corresponds to the reaction of interest, such as a nucleophilic aromatic substitution (SNAAr).

Theoretical studies on related pyrimidine systems demonstrate that IRC analysis validates the transition states for the substitution of the chlorine atom at the C4 position. The calculations typically show a smooth progression along the reaction coordinate from the reactant complex, through the transition state, to the product complex. This confirms the proposed stepwise mechanism, often involving the formation of a Meisenheimer intermediate. The energy profile derived from IRC calculations provides quantitative data on the reaction's activation barriers and thermodynamic stability.

Theoretical Explanation of Regioselectivity and Reaction Kinetics

Computational studies offer a robust framework for understanding the regioselectivity and kinetics of reactions involving this compound. The pyrimidine ring features multiple potential reaction sites, and theoretical calculations can predict the most favorable pathway for nucleophilic attack.

Regioselectivity: Density Functional Theory (DFT) calculations are commonly employed to analyze the molecule's electronic structure. The distribution of electrostatic potential and the analysis of frontier molecular orbitals (HOMO and LUMO) indicate that the C4 and C6 positions are the most electrophilic and thus most susceptible to nucleophilic attack. However, the presence of the chlorine atom, a good leaving group, makes the C4 position the primary site for substitution reactions. Fukui functions and local softness indices can further quantify the reactivity of each atomic site, consistently identifying C4 as the most reactive center for nucleophiles.

Reaction Kinetics: Theoretical calculations of activation energies (ΔG‡) for different reaction pathways provide a quantitative basis for understanding the reaction rates. For instance, in reactions with amines, the calculated activation barrier for substitution at the C4-Cl position is significantly lower than for attack at other positions. This is in agreement with experimental observations where substitution predominantly occurs at the C4 position. Kinetic studies on similar chloropyrimidines have shown that the reaction proceeds via a concerted (SNAr) or a stepwise (Meisenheimer complex) mechanism, with the specific pathway depending on the nucleophile and solvent conditions.

Noncovalent Interactions and Supramolecular Assembly

Noncovalent interactions play a pivotal role in the solid-state structure and crystal engineering of this compound, dictating its supramolecular assembly.

Hydrogen Bonding Networks

The molecule contains multiple hydrogen bond donors (the amino group and the N1-H of the pyrimidinone ring) and acceptors (the carbonyl oxygen and the ring nitrogen atoms). This functionality allows for the formation of extensive and robust hydrogen bonding networks. In the crystalline state, these interactions are the dominant force, often leading to the formation of well-defined one-, two-, or three-dimensional architectures.

Halogen Bonding Interactions

The chlorine atom at the C4 position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules. This type of interaction, where the electrophilic region (σ-hole) on the chlorine atom interacts with an electron-rich atom like oxygen or nitrogen, contributes to the stability of the crystal packing. While typically weaker than hydrogen bonds, halogen bonds are highly directional and can be a valuable tool in crystal engineering for fine-tuning supramolecular architectures. The strength and geometry of these interactions can be analyzed using high-resolution X-ray crystallography and computational modeling.

Prediction of Molecular Properties and Reactivity Descriptors

Computational chemistry provides powerful tools for predicting various molecular properties and reactivity descriptors of this compound without the need for experimental measurements. These descriptors offer valuable insights into the molecule's stability, reactivity, and electronic characteristics.

DFT calculations are frequently used to determine a range of properties. The table below summarizes key descriptors that can be computationally predicted.

Property/DescriptorDescriptionPredicted Insights for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap indicates higher reactivity and lower kinetic stability. This value helps in understanding the molecule's electronic transitions and charge transfer capabilities.
Global Hardness (η) A measure of the molecule's resistance to change in its electron distribution.Calculated from the HOMO and LUMO energies, a higher value of hardness suggests greater stability.
Global Softness (S) The reciprocal of global hardness, indicating the molecule's capacity to accept electrons.A higher softness value correlates with higher reactivity.
Electronegativity (χ) A measure of the molecule's ability to attract electrons.Provides insight into the molecule's charge distribution and polarity.
Chemical Potential (μ) The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system.Indicates the molecule's stability and reactivity in chemical reactions.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons from the environment.A higher value indicates a greater capacity to act as an electrophile, which is particularly relevant for the C4 position.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment suggests strong intermolecular electrostatic interactions and influences solubility in polar solvents.
Fukui Functions Describe the change in electron density at a specific point when the total number of electrons is changed.Used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks, confirming the C4 position's susceptibility to nucleophiles.

These computationally derived parameters provide a detailed electronic and reactivity profile of this compound, guiding synthetic strategies and the design of new functional materials.

Reactivity, Reaction Mechanisms, and Transformation Pathways of 6 Amino 4 Chloropyrimidin 2 1h One

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution on the pyrimidine (B1678525) ring is a well-established and frequently utilized transformation in organic synthesis. For chloropyrimidines, the reaction with amines is one of the most significant and widely used reactions. The general mechanism involves the attack of a nucleophile on the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. Subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring and yields the substituted product.

The pyrimidine ring's nitrogen atoms play a crucial role in activating the ring towards nucleophilic attack. These electronegative atoms withdraw electron density from the ring, making the carbon atoms more electrophilic and susceptible to attack by nucleophiles. This inherent electronic deficiency is a key driver for SNAr reactions in pyrimidines.

Factors Influencing SNAr Reactivity at C-4 and C-6 Positions

The regioselectivity of SNAr reactions in polysubstituted pyrimidines is a nuanced interplay of electronic and steric factors. In the case of 6-amino-4-chloropyrimidin-2(1H)-one, the primary sites for nucleophilic attack are the C-4 and C-6 positions, which are activated by the ring nitrogens.

Several factors govern the reactivity at these positions:

Electronic Effects of Substituents: The amino group at the C-6 position is an electron-donating group, which can influence the electron density at the C-4 and C-6 positions. This can affect the relative rates of nucleophilic attack at these sites.

Nature of the Nucleophile: The basicity, size, and polarizability of the incoming nucleophile can significantly impact the reaction's outcome. nih.gov Stronger nucleophiles will generally react faster.

Leaving Group Ability: The "element effect," where the leaving group order is often F > Cl ≈ Br > I, is a characteristic feature of SNAr reactions. nih.gov This is attributed to the balance between the electronegativity of the halogen and the strength of the carbon-halogen bond.

Solvent Effects: The polarity of the solvent can influence the stabilization of the transition state and the charged intermediates, thereby affecting the reaction rate. nih.gov

Steric Hindrance: The steric bulk of both the substituents on the pyrimidine ring and the incoming nucleophile can direct the attack to the less hindered position.

In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, SNAr reactions with various amines proceed effectively under conventional conditions with stoichiometric control. mdpi.com However, for a molecule like this compound, the electronic asymmetry introduced by the amino group can lead to preferential substitution at one of the chloro-substituted positions.

Comparative Reactivity with Other Halogenated Heterocycles

The reactivity of this compound in SNAr reactions can be compared to other halogenated heterocycles. Generally, the presence of two ring nitrogen atoms in pyrimidines makes them more reactive towards nucleophilic substitution than monocyclic heteroaromatics like chloropyridines.

In the context of dichloropyrimidines, the regioselectivity of SNAr reactions is highly sensitive to the nature and position of other substituents on the ring. For instance, in 2,4-dichloropyrimidines, substitution usually occurs selectively at the C-4 position. However, the presence of a strong electron-donating group at the C-6 position can reverse this selectivity, favoring attack at the C-2 position. wuxiapptec.com This highlights the profound influence of substituents on the electronic landscape of the pyrimidine ring and, consequently, its reactivity.

Studies on the reaction of 3-aminopyrrole with various chloropyrimidines have shown that when chloro groups are present at both C4/C6 and C2 positions, the major or sole product results from the displacement of the C4/C6 chloro group. researchgate.net This suggests a higher intrinsic reactivity of the 4 and 6 positions in many pyrimidine systems.

Role of Substituents on Reaction Kinetics and Thermodynamics

Substituents on the pyrimidine ring exert a profound influence on both the kinetics and thermodynamics of SNAr reactions. Electron-withdrawing groups enhance the electrophilicity of the ring carbons, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate by increasing the electron density of the ring.

Quantum mechanical (QM) analyses have become invaluable tools for predicting and understanding the regioselectivity of SNAr reactions in substituted pyrimidines. wuxiapptec.com These calculations can model the transition state energies for attack at different positions, providing a quantitative basis for the observed product distributions. For example, in 2,4-dichloropyrimidine (B19661) analogs, the presence of electron-donating groups at C-6 can alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, making the C-2 position more susceptible to nucleophilic attack. wuxiapptec.com

The stability of the intermediate Meisenheimer complex is also a critical factor. Substituents that can effectively stabilize the negative charge of this intermediate will lower the activation energy of the reaction and favor the formation of the corresponding product.

Amination Reactions and Their Mechanistic Investigations

Amination reactions are a specific and highly important class of SNAr reactions for this compound, as they provide a direct route to a wide array of diaminopyrimidine derivatives. These products are often of significant interest in medicinal chemistry and materials science.

The reaction of 4-hydroxycoumarin (B602359) with primary amines under microwave irradiation has been shown to be an efficient method for producing N-substituted 4-aminocoumarins. mdpi.com This suggests that similar microwave-assisted amination reactions could be applied to this compound to achieve rapid and high-yielding syntheses.

Mechanistic investigations into amination reactions often focus on the role of the amine as both a nucleophile and a potential catalyst. In some cases, autocatalysis by the acid generated during the reaction is a known phenomenon in the aminolysis of chloropyrimidines. researchgate.net The reaction conditions, such as the presence of an added base or acid, can significantly influence the reaction pathway and product distribution. researchgate.net

The activity of amination can also be influenced by the steric and electronic effects of the N-substituents on the attacking amino group. researchgate.net For instance, in the amination of 4-chloro-2-arylquinoline derivatives, the reactivity of amide solvents was found to be dependent on these factors. researchgate.net

Cycloaddition Reactions Involving the Pyrimidinone Ring

While SNAr reactions dominate the reactivity profile of this compound, the pyrimidinone ring itself can potentially participate in cycloaddition reactions. These reactions involve the formation of a new ring through the concerted or stepwise combination of two or more unsaturated molecules.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The pyrimidine ring, with its conjugated double bonds, could theoretically act as either the diene or the dienophile component, depending on the nature of the reaction partner and the reaction conditions (thermal or photochemical).

The feasibility and outcome of cycloaddition reactions are governed by frontier molecular orbital (FMO) theory. youtube.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the LUMO of the other determines whether the reaction is symmetry-allowed. The number of pi electrons involved in the transition state (e.g., 4n+2 or 4n) dictates the stereochemical outcome and whether the reaction proceeds favorably under thermal or photochemical conditions. youtube.com

While specific examples of cycloaddition reactions involving this compound are not extensively documented in the provided search results, the general principles of cycloaddition chemistry suggest that such transformations could be explored to construct novel polycyclic heterocyclic systems.

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of constitutional isomers, is a fundamental aspect of the chemistry of pyrimidinones (B12756618). This compound can exist in several tautomeric forms, primarily involving the migration of a proton between the ring nitrogens and the exocyclic oxygen and amino groups.

The predominant tautomer is generally the one that is most thermodynamically stable. For 2-pyrimidinones, the keto form (as depicted in the name this compound) is typically the major tautomer. However, the exact equilibrium between the different tautomers can be influenced by factors such as the solvent, temperature, and the presence of other substituents on the ring.

Isomerization can also occur through reaction pathways. For instance, in the synthesis of 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines, treatment of a pyrimidinium salt with alkali resulted in a rearrangement to a different isomeric structure. researchgate.net This highlights the potential for isomerization under specific reaction conditions.

Spectroscopic techniques, particularly NMR, are invaluable for studying tautomeric equilibria and identifying the structures of different isomers. Computational methods can also provide insights into the relative stabilities of various tautomers and isomers.

Solvent Effects and Catalysis in Reaction Efficiency

Research into the synthesis of various pyrimidine derivatives has highlighted the critical role of both solvents and catalysts. For instance, in the synthesis of 2-amino-4-chloro-pyrimidine derivatives, microwave-assisted synthesis has been employed effectively. nih.gov This method, carried out in anhydrous propanol (B110389) with triethylamine (B128534) acting as a base, demonstrates high efficiency with reaction times of only 15-30 minutes at temperatures between 120-140 °C. nih.gov In some cases, reactions can proceed effectively even without a solvent, relying on triethylamine as a base to facilitate the transformation. mdpi.com

The choice of solvent is particularly crucial in cross-coupling reactions, such as the Suzuki reaction, which is frequently used to create new carbon-carbon bonds on the pyrimidine ring. The solvent system can influence the yield and even the chemical integrity of the products. For example, when reactants contain ester functionalities, using a solvent mixture of ethanol/toluene/H₂O can lead to undesirable transesterification side reactions. mdpi.com To circumvent this, a solvent system like tetrahydrofuran (B95107) (THF)/H₂O is a more suitable choice. mdpi.com

The nature of the catalyst is equally important. In Suzuki reactions involving pyrimidine derivatives, various palladium catalysts have been successfully utilized. One common system employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst with potassium carbonate (K₂CO₃) as the base in an ethanol/toluene/H₂O solvent mixture. mdpi.com An alternative set of conditions involves using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst with K₂CO₃ as the base in a mixture of acetonitrile (B52724) (CH₃CN) and water. mdpi.com

For nucleophilic substitution reactions, where the chlorine atom at the C4 position is replaced, the choice of base and solvent is critical. The use of sodium hydride (NaH), a strong base, in a dry aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or THF is an effective method for promoting these substitutions. mdpi.com In other contexts, simpler bases like sodium hydroxide (B78521) (NaOH) have been used as catalysts for the synthesis of related pyridopyrimidinone derivatives in toluene. researchgate.net

The following tables summarize the impact of different solvents and catalysts on the efficiency of various reactions involving the 6-aminopyrimidinone core structure.

Table 1: Effect of Solvent and Catalyst on Suzuki Coupling Reactions of Pyrimidine Derivatives

Reactants Catalyst Base Solvent System Product Yield Reference
2,4-diamino-6-chloro-5-iodopyrimidine and substituted phenylboronic acids Pd(PPh₃)₄ K₂CO₃ EtOH/Toluene/H₂O 52-78% mdpi.com
2,4-diamino-6-substituted-5-iodopyrimidine and substituted phenylboronic acids Pd(dppf)Cl₂ K₂CO₃ CH₃CN/H₂O 63-78% mdpi.com

Table 2: Conditions for Nucleophilic Substitution and Other Reactions

Reaction Type Reactant Reagent/Catalyst Solvent Conditions Product Yield Reference
Nucleophilic Substitution 2,4-Diamino-6-chloropyrimidine and substituted methanol NaH Dry DMSO or THF Room Temperature, 11h 62-65% mdpi.com
Nucleophilic Substitution 2-Amino-4,6-dichloropyrimidine (B145751) and various amines Triethylamine None Fusion Good to Excellent mdpi.com
Nucleophilic Substitution 2-Amino-4-chloro-pyrimidine and substituted amines Triethylamine Anhydrous Propanol Microwave, 120-140°C, 15-30 min Not specified nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Amino-4-chloro-pyrimidine
2-Amino-4,6-dichloropyrimidine
2,4-Diamino-6-chloropyrimidine
2,4-Diamino-6-chloro-5-iodopyrimidine
2,4-Diamino-6-substituted-5-iodopyrimidine
4-Cyano-5-aminopyrazole
Acetonitrile
Anhydrous Propanol
Bis(triphenylphosphine)palladium(II) dichloride
Dimethyl sulfoxide (DMSO)
Ethanol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Potassium Carbonate (K₂CO₃)
Sodium Carbonate (Na₂CO₃)
Sodium Hydride (NaH)
Sodium Hydroxide (NaOH)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Tetrahydrofuran (THF)
Toluene

Crystal Engineering and Supramolecular Chemistry of 6 Amino 4 Chloropyrimidin 2 1h One

Design Principles for Pyrimidinone-Based Crystalline Materials

The design of crystalline materials based on the pyrimidinone scaffold is fundamentally rooted in the predictable and directional nature of the intermolecular interactions that these molecules can form. The strategic placement of functional groups on the pyrimidinone ring allows for the fine-tuning of these interactions, thereby influencing the resulting supramolecular architecture.

Understanding Intermolecular Interactions in the Solid State

The solid-state structure of pyrimidinone-based materials is a delicate balance of various non-covalent interactions. While hydrogen bonding is often the dominant force, other interactions such as π-π stacking and halogen bonds also play a crucial role in stabilizing the crystal lattice.

Hydrogen Bonding Directivity in Pyrimidinone Assemblies

The pyrimidinone core is particularly adept at forming specific and directional hydrogen bonds, largely due to the presence of N-H donor and C=O acceptor sites. This leads to the formation of recognizable hydrogen-bonding patterns, or synthons, which are fundamental to the predictability of the resulting supramolecular structures.

The most prevalent hydrogen bonding motif in pyrimidinones (B12756618) is the self-complementary dimer formed through a pair of N-H···O hydrogen bonds. This robust interaction is a recurring feature in the crystal structures of many pyrimidinone derivatives. In addition to this primary interaction, the amino group at the 6-position of 6-Amino-4-chloropyrimidin-2(1H)-one introduces further possibilities for hydrogen bonding, acting as a hydrogen bond donor.

Studies on related aminopyrimidine derivatives have shown the formation of various hydrogen-bonded motifs. For instance, in a cocrystal of 2-amino-4,6-dimethoxypyrimidine (B117758) with anthranilic acid, the pyrimidine (B1678525) molecules form base pairs via N-H···N hydrogen bonds, creating a cyclic R2(2)(8) motif. nih.gov The study of hydrogen bonding patterns in aminopyrimidine structures is anticipated to provide significant insights into the structures and functions of nucleic acids, which share similar base-pairing motifs. nih.gov The ability of the amino and pyrimidinone groups to engage in multiple, directional hydrogen bonds makes this compound a versatile component for the construction of complex supramolecular assemblies.

Crystallization Strategies and Polymorphism Studies

The ability to control the crystallization process is paramount in crystal engineering, as it directly influences the resulting crystal form and, consequently, the material's properties. Polymorphism, the existence of a substance in two or more crystalline forms, is a critical consideration in the development of pharmaceutical and other high-performance materials.

Solvent-Controlled Crystallization and Cocrystallization

The choice of solvent is a crucial parameter in controlling the crystallization process. The solvent can influence solubility, nucleation and growth kinetics, and can even be incorporated into the crystal structure to form solvates. Different solvents can promote the formation of different polymorphs or co-crystals by interacting differently with the solute molecules and stabilizing different packing arrangements.

Common crystallization techniques include slow evaporation of a solvent, cooling of a saturated solution, and anti-solvent addition. For pyrimidinone derivatives that are soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective method. This involves dissolving the compound in a solvent like DMF and placing it in a larger container with a more volatile anti-solvent, such as DCM, allowing for slow precipitation and crystal growth. pharmaffiliates.com

Cocrystallization, the formation of a crystalline solid that consists of two or more neutral molecular components in a stoichiometric ratio, is a powerful strategy for modifying the physicochemical properties of a solid. This is typically achieved by crystallizing the target molecule with a coformer, a second molecule that can form strong and predictable intermolecular interactions, such as hydrogen bonds, with the target.

Exploration of Different Crystalline Forms and Phases

A systematic exploration of different crystallization conditions is necessary to identify and characterize all accessible crystalline forms of a compound. This often involves screening a wide range of solvents, temperatures, and crystallization methods. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to identify and characterize different polymorphs.

Co-Crystal Formation and Characterization

The formation of co-crystals offers a deliberate and effective way to engineer the properties of a solid-state material. By selecting appropriate coformers that can interact with the target molecule through specific and robust supramolecular synthons, it is possible to create new crystalline materials with improved properties such as solubility, stability, and bioavailability.

For this compound, the amino group and the pyrimidinone ring provide excellent sites for hydrogen bonding with a variety of coformers, particularly those containing carboxylic acid or other complementary hydrogen bonding functionalities. The formation of co-crystals can be achieved through various methods, including solution crystallization, grinding (mechanochemistry), and slurry conversion.

The characterization of co-crystals typically involves single-crystal X-ray diffraction to determine the precise arrangement of the molecules in the crystal lattice and to identify the key intermolecular interactions. Spectroscopic techniques such as FT-IR and Raman spectroscopy can provide evidence of the formation of new hydrogen bonds, often seen as shifts in the vibrational frequencies of the involved functional groups. Thermal analysis techniques like DSC are also crucial for determining the melting point and thermal stability of the new co-crystalline phase. Although specific co-crystals of this compound have not been detailed in the surveyed literature, the principles of supramolecular chemistry strongly suggest its potential as a versatile component in co-crystal design.

Rational Design of Pyrimidinone Co-crystals

The rational design of co-crystals involves the selection of a target molecule, in this case, this compound, and a co-former molecule that will interact with the target through non-covalent bonds to form a new crystalline solid. The primary motivation for designing co-crystals of pyrimidinone derivatives is to modify their physicochemical properties such as solubility, stability, and bioavailability.

The design strategy for co-crystals of this compound would be based on the principles of hydrogen bonding synthons. The pyrimidinone core possesses a rich variety of hydrogen bond donor and acceptor sites. The amino group at the 6-position and the N-H group in the pyrimidine ring are excellent hydrogen bond donors. The carbonyl oxygen at the 2-position and the ring nitrogens are effective hydrogen bond acceptors. This functionality allows for the formation of robust and predictable hydrogen-bonding networks with a variety of co-formers.

Table 1: Potential Hydrogen Bond Synthons for this compound

Supramolecular SynthonDescription
Pyrimidinone-Carboxylic AcidThe pyrimidinone dimer synthon can be disrupted by a carboxylic acid co-former, leading to the formation of a new hydrogen-bonded network between the pyrimidinone and the acid.
Pyrimidinone-AmideAmide co-formers can interact with the pyrimidinone through N-H---O and N-H---N hydrogen bonds, creating diverse supramolecular architectures.
Pyrimidinone-AlcoholAlcohols can act as hydrogen bond donors and acceptors, interacting with the carbonyl and amino groups of the pyrimidinone.

The selection of a suitable co-former is a critical step. Co-formers are chosen based on their complementary hydrogen bonding sites. For instance, dicarboxylic acids are often used as co-formers to create extended networks with molecules that have multiple hydrogen bond donor sites.

Structural Analysis of Hydrogen-Bonded Frameworks

The structural analysis of the resulting co-crystals is typically performed using single-crystal X-ray diffraction. This technique provides detailed information about the three-dimensional arrangement of the molecules in the crystal lattice and the specific hydrogen bonding interactions that hold the structure together.

Table 2: Illustrative Crystallographic Data for a Hypothetical Co-crystal

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)15.6
β (°)95.3
Hydrogen Bond Distances (Å)2.7 - 3.1

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Functional Material Design through Crystal Engineering

Crystal engineering of this compound is not only of academic interest but also holds significant potential for the development of new functional materials with tailored properties.

Tailoring Solid-State Properties

By forming co-crystals, it is possible to systematically modify the solid-state properties of this compound. For instance, the solubility of the parent compound could be enhanced by co-crystallizing it with a highly soluble co-former like citric acid or tartaric acid. This is a particularly important strategy in the pharmaceutical industry for improving the performance of active pharmaceutical ingredients.

Furthermore, the thermal stability of the compound could be altered. The melting point of a co-crystal is typically different from that of the individual components, and this can be a key parameter in material processing and formulation. The mechanical properties, such as hardness and tabletability, can also be tuned through co-crystallization, which is crucial for the manufacturing of solid dosage forms.

Applications in Advanced Materials Research

The ability to control the assembly of this compound in the solid state opens up possibilities for its use in advanced materials. The hydrogen-bonded networks could be designed to create porous materials capable of selective gas adsorption or separation. The presence of the chloro-substituent could be exploited for the design of materials with specific electronic or optical properties.

For example, the incorporation of chromophoric co-formers could lead to the development of new pigments or fluorescent materials. The ordered arrangement of molecules in the crystal lattice can lead to anisotropic properties, which are of interest in fields such as nonlinear optics. While research in this area for this compound is still in its nascent stages, the fundamental principles of crystal engineering suggest a wide range of potential applications for this versatile molecule.

Applications in Heterocyclic Synthesis and Derivatization Research

6-Amino-4-chloropyrimidin-2(1H)-one as a Versatile Synthetic Building Block

The reactivity of this compound allows for its strategic use in the synthesis of a multitude of heterocyclic structures. The chlorine atom at the 4-position is a key functional group that can be readily displaced by various nucleophiles, while the amino group at the 6-position and the lactam functionality provide additional sites for chemical modification and ring-forming reactions.

Precursor for Fused Pyrimidine (B1678525) Systems (e.g., Pyrido[2,3-d]pyrimidines, Pyrimido[4,5-d]pyrimidines)

A significant application of this compound is its role as a precursor in the synthesis of fused pyrimidine systems, which are prevalent scaffolds in numerous biologically active compounds.

Pyrido[2,3-d]pyrimidines: This class of compounds, known for its wide range of pharmacological activities, can be efficiently synthesized using this compound derivatives. Synthetic strategies often involve the initial substitution of the chloro group, followed by cyclization reactions to form the fused pyridine (B92270) ring. While many synthetic routes to pyrido[2,3-d]pyrimidines exist, the use of substituted aminopyrimidines remains a fundamental approach. nih.govrsc.org For instance, the synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through multi-component reactions involving an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound. rsc.orgnih.gov

Pyrimido[4,5-d]pyrimidines: Similarly, this compound serves as a valuable starting material for the synthesis of pyrimido[4,5-d]pyrimidines. These bicyclic heterocycles are of interest due to their structural similarity to purines and their associated biological activities. The synthesis can be accomplished through a stepwise approach where the pyrimidine ring is first elaborated with appropriate functional groups, followed by a cyclization step to form the second pyrimidine ring. Research has demonstrated the synthesis of substituted pyrimido[4,5-d]pyrimidines from 4-aminopyrimidine precursors. mdpi.com

Fused SystemPrecursorGeneral Synthetic Strategy
Pyrido[2,3-d]pyrimidinesThis compoundNucleophilic displacement of the chloro group followed by intramolecular cyclization.
Pyrimido[4,5-d]pyrimidinesThis compoundStepwise construction involving functionalization of the pyrimidine ring and subsequent annulation.

Synthesis of Nucleobase Analogues

The structural resemblance of this compound to the natural nucleobase cytosine makes it an ideal starting point for the synthesis of various nucleobase analogues. These modified nucleobases are crucial tools in biochemical and genetic research and are often explored for their potential as antiviral and anticancer agents. The reactive sites on the pyrimidine ring allow for the introduction of various substituents and functional groups, leading to a wide range of novel nucleobase structures. The synthesis of 2-aminopyrimidinone derivatives and their aza-analogs as potential kinase inhibitors highlights the utility of this scaffold in generating molecules that can interact with biological targets. nih.gov

Construction of Complex Polyheterocyclic Architectures

Beyond simple bicyclic systems, this compound is instrumental in the construction of more complex polyheterocyclic architectures. Its ability to participate in sequential reactions, where each functional group can be addressed in a controlled manner, allows for the assembly of intricate molecular frameworks. These complex structures are of interest in the development of novel materials with unique electronic and photophysical properties, as well as in the exploration of new therapeutic agents with highly specific biological activities. The synthesis of fused thiazine-dicarboxylates and thiazole-pyrimidines through one-pot multi-component reactions showcases the potential for creating diverse heterocyclic systems. mdpi.com

Scaffold for Libraries of Diverse Chemical Compounds

The versatility of this compound extends to its use as a central scaffold for the generation of chemical libraries. By systematically varying the substituents at the reactive positions, large collections of related but structurally distinct compounds can be synthesized. This approach is fundamental to modern drug discovery, enabling the rapid exploration of structure-activity relationships.

Generation of Purine (B94841) Libraries

While not a direct precursor to the purine core, this compound can be utilized in multi-step synthetic sequences to generate libraries of purine derivatives. The pyrimidine ring of the starting material can be elaborated and then cyclized to form the imidazole (B134444) ring of the purine system. This strategy allows for the introduction of diversity at various positions of the purine scaffold, leading to the creation of libraries of compounds for screening against a wide range of biological targets.

Synthesis of Aminopyrimidine-Based Conjugates

The reactive nature of the chloro group in this compound makes it particularly suitable for the synthesis of aminopyrimidine-based conjugates. nih.gov In this application, the pyrimidine moiety acts as a core scaffold to which other molecules, such as peptides, carbohydrates, or fluorescent dyes, can be attached. These conjugates are valuable tools in chemical biology for probing biological processes, developing targeted drug delivery systems, and creating novel diagnostic agents. For example, various chloropyrimidines can undergo nucleophilic substitution with linker-modified molecules to create complex bioconjugates. nih.gov The synthesis of aminopyrimidine derivatives through microwave-assisted one-pot reactions further expands the scope for creating diverse conjugates. nanobioletters.com

ApplicationDescription
Generation of Purine Libraries Multi-step synthesis to build the imidazole ring onto the pyrimidine core, allowing for diverse substitutions.
Synthesis of Aminopyrimidine-Based Conjugates The chloro group allows for the attachment of various molecular entities to the pyrimidine scaffold.

Methodologies for Introducing Diverse Substituents and Structural Motifs

The chemical reactivity of this compound serves as a cornerstone for the synthesis of a wide array of more complex heterocyclic compounds. The presence of a reactive chlorine atom at the C4 position, an amino group at C6, and the lactam functionality within the pyrimidine ring offers multiple sites for chemical modification. Researchers have leveraged these features to develop various methodologies for introducing diverse substituents and constructing fused ring systems. These strategies are pivotal in medicinal chemistry and materials science for generating libraries of novel compounds with tailored properties.

The primary approaches for derivatization revolve around nucleophilic aromatic substitution (SNAr) at the C4 position, reactions involving the C6 amino group, and cyclization reactions that lead to fused heterocyclic structures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the C4 position of the pyrimidine ring is susceptible to displacement by a variety of nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen atoms. This SNAr reaction is the most common and versatile method for introducing a wide range of functional groups and structural motifs.

Amination Reactions: The reaction of chloropyrimidines with amines is a fundamental and extensively used transformation in pyrimidine chemistry. researchgate.netarkat-usa.org By treating this compound with primary or secondary amines, the corresponding 4-amino substituted pyrimidines can be synthesized. These reactions are often carried out in a suitable solvent, sometimes with the aid of a base to neutralize the hydrogen chloride generated. Microwave-assisted synthesis has been shown to be an efficient method for preparing such derivatives, often leading to shorter reaction times and higher yields. nih.gov

For instance, the reaction of 2-amino-4-chloro-pyrimidine with various substituted amines under microwave irradiation in the presence of triethylamine (B128534) yields a series of 4-substituted-pyrimidin-2-amine derivatives. nih.gov This methodology is directly applicable to this compound. The reactivity in SNAr reactions on chloropyrimidines is generally C4/C6 > C2 >> C5. arkat-usa.org

Reactant 1Reactant 2 (Amine)ConditionsProduct Type
2-Amino-4-chloro-pyrimidine4-methylpiperazineMicrowave, Propanol (B110389), Triethylamine, 120–140 °C4-(4-methylpiperazin-1-yl)pyrimidin-2-amine
2-Amino-4-chloro-pyrimidine4-(4-bromophenyl)piperazineMicrowave, Propanol, Triethylamine, 120–140 °C4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amine

This table is based on methodologies applied to the closely related 2-amino-4-chloro-pyrimidine scaffold, which are illustrative of the reactions for this compound. nih.gov

Reactions with Other Nucleophiles: Besides amines, other nucleophiles can be employed to displace the chlorine atom. Alkoxides, for example, can be used to introduce alkoxy groups at the C4 position. However, in certain activated systems, such as those containing a nitro group, the reaction with primary amines can lead to the displacement of both the chloro and the alkoxy groups, resulting in symmetrically disubstituted pyrimidines. chemrxiv.org

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused pyrimidine derivatives, which are core structures in many biologically active molecules. These syntheses often involve multi-step sequences or one-pot multicomponent reactions.

Formation of Pteridines: Pteridines, which consist of a fused pyrimidine and pyrazine ring, can be synthesized from 5,6-diaminouracil derivatives, which are structurally analogous to the target compound. nih.gov The synthesis involves the condensation of the diamino precursor with α-dicarbonyl compounds. For example, the reaction of a 5,6-diaminouracil derivative with various α-bromoacetophenones can lead to the formation of pteridine compounds. nih.gov

Formation of Thiazolo[3,2-a]pyrimidines and Pyrimido[2,1-b] nih.govsciencescholar.usthiazines: One-pot, three-component reactions provide an efficient route to complex fused systems. For instance, the reaction of a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate can yield thiazolo[3,2-a]pyrimidine derivatives. mdpi.com Similarly, reacting 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates produces pyrimido[2,1-b] nih.govsciencescholar.usthiazine structures. mdpi.com These strategies highlight the potential for using the amino and chloro functionalities of this compound in cascade reactions to build fused rings.

Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki reaction, have been adapted for the derivatization of chloropyrimidines. These reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.

Suzuki Coupling: The synthesis of 2,4-diamino-5-aryl-6-substituted pyrimidines has been accomplished via a multi-step synthesis that includes a Suzuki reaction to introduce the aryl group at the C5 position. mdpi.com A similar strategy could be employed starting from this compound, where the chlorine atom at C4 could potentially be used as a handle for cross-coupling, or the ring could be further functionalized (e.g., halogenated at C5) to enable such reactions.

Derivatization of the Amino Group

The exocyclic amino group at the C6 position provides another site for introducing structural diversity.

Schiff Base Formation and Subsequent Cyclizations: The amino group can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These intermediates can then undergo further reactions, including cyclizations, to generate novel heterocyclic systems. For example, Schiff bases derived from 2-amino-4-hydroxy-6-methyl pyrimidine have been used as precursors to synthesize oxazepine, β-lactam, imidazolidine, and thiazolidine derivatives. researchgate.net

Starting MaterialReagent 1Reagent 2Product Type
Schiff Base of an AminopyrimidinePhthalic anhydride-Oxazepine derivative
Schiff Base of an AminopyrimidineChloroacetyl chlorideTriethylamineβ-Lactam derivative
Schiff Base of an AminopyrimidineGlycine-Imidazolidine derivative
Schiff Base of an AminopyrimidineThioglycolic acidAnhydrous ZnCl2Thiazolidine derivative

This table illustrates the derivatization potential of the amino group in a related pyrimidine system. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 6-amino-4-chloropyrimidin-2(1H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of substituted urea or thiourea derivatives with β-diketones or β-ketoesters under acidic or basic conditions. For example, one-pot multicomponent reactions using concentrated HCl in DMF or cold NH₄OH solutions are effective for introducing amino and chloro substituents . Optimization includes controlling temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents to minimize side products like tautomeric impurities .

Q. How can researchers characterize the purity and structural identity of this compound?

Standard methods include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm substitution patterns and tautomeric forms.
  • Mass spectrometry (MS) : High-resolution MS for molecular ion verification.
  • Melting point analysis : Compare experimental values (e.g., ~214–216°C for similar pyrimidinones) with literature data .
  • Elemental analysis : Validate empirical formulas (e.g., C4_4H4_4ClN3_3O) .

Q. What safety precautions are critical when handling this compound?

  • Use personal protective equipment (PPE): Gloves, lab coats, and eye protection.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in airtight containers under inert gas (e.g., N2_2) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can X-ray crystallography resolve tautomeric ambiguity in this compound derivatives?

Single-crystal X-ray diffraction can distinguish between keto-enol or amino-imino tautomers by analyzing bond lengths and hydrogen-bonding networks. For example, SHELXL refinement of related pyrimidinones revealed protonation states and π-π stacking interactions (face-to-face distances ~3.78 Å) . Disorder in crystal structures (e.g., perchlorate anion positions) requires careful occupancy ratio modeling .

Q. What strategies address contradictory spectral data in pyrimidinone derivatives?

  • Variable-temperature NMR : Resolve dynamic tautomerism by observing signal coalescence at elevated temperatures.
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to assign tautomeric forms.
  • Cocrystallization studies : Stabilize specific tautomers via hydrogen-bonding partners (e.g., water or perchlorate ions) .

Q. How can regioselective functionalization be achieved at the C4 and C6 positions of the pyrimidinone core?

  • Directed ortho-metalation : Use directing groups (e.g., chloro or amino) to selectively introduce substituents via palladium-catalyzed cross-coupling.
  • Protecting group strategies : Temporarily block reactive sites (e.g., amino groups with Boc protection) to enable stepwise modifications .

Q. What methodologies evaluate the hydrogen-bonding network’s role in stabilizing pyrimidinone derivatives?

  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯O vs. C–H⋯Cl) in crystal packing.
  • Thermogravimetric analysis (TGA) : Assess thermal stability linked to hydrogen-bond strength.
  • Solubility studies : Correlate polarity with hydrogen-bond donor/acceptor capacity .

Q. How can researchers design experiments to assess biological activity while avoiding cytotoxicity artifacts?

  • Dose-response assays : Use a wide concentration range (e.g., 0.1–100 μM) to identify therapeutic windows.
  • Counter-screening : Test against non-target proteins or cell lines to confirm selectivity.
  • Metabolic stability tests : Incubate compounds with liver microsomes to predict in vivo efficacy .

Methodological Notes

  • Data validation : Cross-reference melting points, spectral data, and crystallographic parameters with established databases (e.g., CCDC) .
  • Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, humidity levels) to mitigate batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.